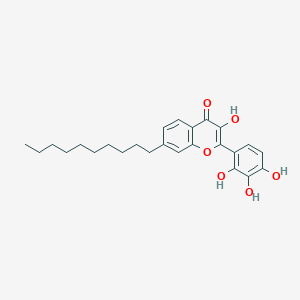
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes a decyl chain, multiple hydroxyl groups, and a benzopyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of a decyl-substituted benzaldehyde with a suitable phenolic compound under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran core. The hydroxyl groups are introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 7-Decyl-3-hydroxy-2-(2,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
- 7-Decyl-3-hydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
Uniqueness
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct antioxidant and therapeutic properties compared to its analogs.
特性
CAS番号 |
649552-08-9 |
|---|---|
分子式 |
C25H30O6 |
分子量 |
426.5 g/mol |
IUPAC名 |
7-decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-20(15-16)31-25(24(30)21(17)27)18-13-14-19(26)23(29)22(18)28/h11-15,26,28-30H,2-10H2,1H3 |
InChIキー |
VSVYQNBXCGCWTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


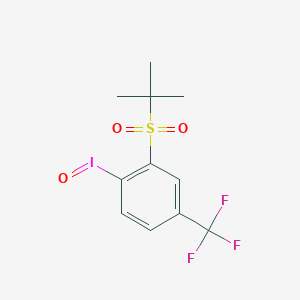
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
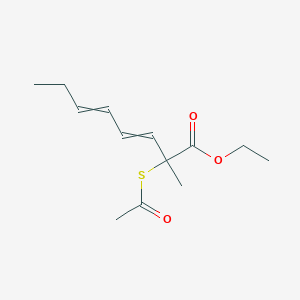
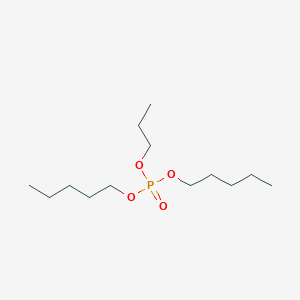
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
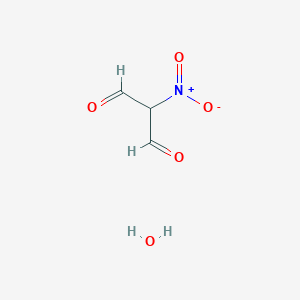
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
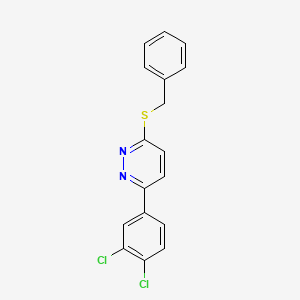
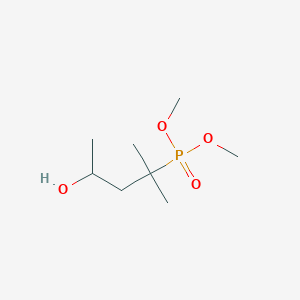
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

